molecular formula C7H4BrF3S B1523954 2-Bromo-5-trifluoromethylbenzenethiol CAS No. 60877-19-2

2-Bromo-5-trifluoromethylbenzenethiol

Cat. No. B1523954
CAS RN: 60877-19-2
M. Wt: 257.07 g/mol
InChI Key: ZXVCDJUEVOLNEV-UHFFFAOYSA-N
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Description

2-Bromo-5-trifluoromethylbenzenethiol is a chemical compound with the molecular formula C7H4BrF3S . It has an average mass of 257.071 Da and a monoisotopic mass of 255.916916 Da . It is also known by other names such as 2-Brom-5-(trifluormethyl)benzolthiol, 2-Bromo-5-(trifluoromethyl)benzenethiol, and 2-Bromo-5-(trifluorométhyl)benzènethiol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-trifluoromethylbenzenethiol consists of 12 atoms and 12 bonds . The compound has a complex structure with bromine, fluorine, and sulfur atoms attached to a benzene ring .


Physical And Chemical Properties Analysis

2-Bromo-5-trifluoromethylbenzenethiol has a density of 1.694±0.06 g/cm3 . Its boiling point is predicted to be 239.9±40.0 °C . The molecular weight of the compound is 257.07 .

Scientific Research Applications

Synthetic Intermediates and Reactions

  • Cross-Coupling Reactions

    The compound's potential in facilitating cross-coupling reactions has been explored. For instance, iron-catalyzed cross-coupling reactions have shown to be a scalable method for synthesizing immunosuppressive agents, highlighting the utility of halogenated benzenes in pharmaceutical synthesis (Seidel, Laurich, & Fürstner, 2004).

  • Microflow Synthesis

    The development of a microflow process for the synthesis of fluorinated compounds, such as 2,4,5-trifluorobenzoic acid, emphasizes the role of halogenated intermediates in enhancing efficiency and yield in chemical processes (Deng et al., 2015).

  • Polymer Synthesis

    Studies have demonstrated the use of halogenated benzenes in the synthesis of hyperbranched polymers, offering insights into the design of materials with potential applications in coatings, adhesives, and nanotechnology (Uhrich, Hawker, Fréchet, & Turner, 1992).

Material Science Applications

  • Covalent Organic Frameworks (COFs)

    Research on the condensation of halogenated compounds with other organic molecules to form COFs shows promising directions for creating porous materials with applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

  • High Temperature Proton Exchange Membranes

    The fabrication of crosslinked polybenzimidazole membranes for fuel cells using trifunctional crosslinkers derived from halogenated compounds illustrates the importance of these molecules in advancing energy technologies (Yang et al., 2018).

Environmental Studies

  • Brominated Flame Retardants: Investigations into the presence of brominated flame retardants in wildlife, such as glaucous gulls from the Norwegian Arctic, underscore the environmental impact of halogenated organic compounds and the need for monitoring and regulating their use (Verreault et al., 2007).

Safety and Hazards

The safety data sheet for 2-Bromo-5-trifluoromethylbenzenethiol indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid exposure, including wearing protective clothing and ensuring good ventilation .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVCDJUEVOLNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-trifluoromethylbenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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